molecular formula C19H29NO6S B2632036 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one CAS No. 1798035-17-2

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one

Cat. No.: B2632036
CAS No.: 1798035-17-2
M. Wt: 399.5
InChI Key: XASABPRHWALTCK-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a synthetic small molecule featuring an azetidine ring core functionalized with an isobutylsulfonyl group and a propanone linker to a 2,3,4-trimethoxyphenyl aromatic system. This unique structure makes it a valuable building block and intermediate in scientific research, particularly in medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle, is of significant interest in drug design for its conformational constraints and role as a bioisostere . The sulfonyl groups attached to the azetidine ring are common motifs in the development of pharmacologically active compounds and have been investigated for various biological activities . The synthesis of related sulfonylazetidine compounds typically involves multi-step organic reactions, starting with the formation of the azetidine ring, followed by sequential introduction of the sulfonyl groups under basic conditions . Researchers are exploring this chemical class for a range of applications. Compounds with similar structural features, such as the isobutylsulfonyl and trifluoromethylphenylsulfonyl groups, are being studied for their potential in anticancer research, with some derivatives showing activity linked to the induction of apoptosis and cell cycle arrest . The structural characteristics of this compound also suggest potential for antimicrobial and anti-inflammatory properties, aligning with research on other azetidine derivatives . Additionally, the trimethoxyphenyl moiety is a structure frequently encountered in compounds interacting with various biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated setting.

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-(2,3,4-trimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO6S/c1-13(2)12-27(22,23)15-10-20(11-15)17(21)9-7-14-6-8-16(24-3)19(26-5)18(14)25-4/h6,8,13,15H,7,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASABPRHWALTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Sulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl moiety can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

    Final Assembly: The final step involves the coupling of the azetidine and trimethoxyphenyl intermediates, often through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine or sulfonyl derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is C16H23NO4SC_{16}H_{23}NO_4S with a molecular weight of approximately 335.43 g/mol. The presence of the azetidine ring contributes to its unique reactivity and potential biological interactions.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. The presence of the isobutylsulfonyl group enhances its reactivity with biological targets, potentially leading to effective antibacterial or antifungal agents.

Inhibition of Protein Kinases

Research indicates that azetidine derivatives can act as inhibitors of various protein kinases, including Janus kinases (JAKs). These enzymes play crucial roles in signal transduction pathways associated with inflammation and cancer. The compound's structure may allow it to selectively inhibit JAK activity, making it a candidate for treating autoimmune diseases and certain cancers .

Potential as Anti-inflammatory Agents

Due to its structural similarities with known anti-inflammatory compounds, this azetidine derivative may also possess anti-inflammatory properties. By modulating inflammatory pathways through JAK inhibition or other mechanisms, it could provide therapeutic benefits in conditions characterized by chronic inflammation .

Table 2: Synthesis Steps Overview

StepDescription
Step 1: Azetidine FormationCyclization from suitable precursors
Step 2: SulfonationIntroduction of isobutylsulfonyl group
Step 3: CouplingAttachment of trimethoxyphenyl moiety

Case Study 1: Antimicrobial Efficacy

In a study evaluating various azetidine derivatives for antimicrobial activity, compounds structurally related to this compound demonstrated notable efficacy against Gram-positive bacteria. Further investigation is required to elucidate the specific mechanisms involved.

Case Study 2: JAK Inhibition

Another research project focused on the synthesis and evaluation of azetidine derivatives as JAK inhibitors revealed that compounds with similar structural features exhibited potent inhibitory effects on JAK1 and JAK2. This suggests that this compound may have significant therapeutic potential in treating diseases driven by JAK-mediated signaling pathways .

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with protein active sites, while the trimethoxyphenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its combination of a sulfonylated azetidine ring and a 2,3,4-trimethoxyphenyl group. Below is a comparison with structurally related propan-1-one derivatives:

Compound Name Key Substituents Biological Activity/Notes Reference ID
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one 3,4-Dimethoxyphenyl, 4-methoxyphenyl, 1,2,4-triazole Synthetic intermediate; no reported bioactivity
1-(2,3,4-Trimethoxyphenyl)-3-[3-(2-chloroquinolinyl)]-2-propen-1-one 2,3,4-Trimethoxyphenyl, 2-chloroquinolinyl Chalcone derivative; potential antimicrobial activity inferred from structural analogs
1-(4-Hydroxy-3-methoxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one (Taccabulin D) 4-Hydroxy-3-methoxyphenyl, 2,4,6-trimethoxyphenyl Isolated from Tacca sp.; exhibits weak cAMP modulation in neuroblastoma cells
1-(3-Benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one 3-Benzyloxy-4-methoxyphenyl, 3,4,5-trimethoxyphenyl Antiplasmodial activity against P. falciparum (IC₅₀ = 1.2 µM)
1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)propen-1-one (Chalcone derivative) 4-Nitrophenyl, 3,4,5-trimethoxyphenyl Anti-inflammatory activity (80 mg/kg reduced carrageenan-induced edema by 62%)

Key Differences and Implications

Azetidine vs. Heterocyclic Substitutions: The target compound’s azetidine ring with an isobutylsulfonyl group distinguishes it from chalcone derivatives (e.g., compound in ) and triazole-containing analogs (e.g., ). Azetidines are known to improve metabolic stability compared to larger heterocycles like piperidines .

Pharmacological Potential: Chalcone derivatives with trimethoxyphenyl groups (e.g., ) show anti-inflammatory and antiplasmodial activities. The target compound’s sulfonamide group could confer additional protease or kinase inhibitory effects, as seen in sulfonamide-containing drugs .

Research Findings and Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Target/Activity Efficacy (In Vitro/In Vivo) Reference ID
1-(3-Benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one Plasmodium falciparum IC₅₀ = 1.2 µM
1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)propen-1-one Carrageenan-induced inflammation (rat model) 62% edema reduction at 80 mg/kg
1-(2,3,4-Trimethoxyphenyl)-3-[3-(2-chloroquinolinyl)]-2-propen-1-one Antimicrobial (theoretical) Not reported; structural analog data used

Table 2: Structural Comparison

Feature Target Compound Closest Analog () Key Difference
Aromatic Substitution 2,3,4-Trimethoxyphenyl 3,4,5-Trimethoxyphenyl Methoxy group positioning
Heterocyclic Core Azetidine with sulfonyl group None (propanone backbone only) Enhanced rigidity and polarity
Bioactivity Undetermined Antiplasmodial (IC₅₀ = 1.2 µM) Target compound’s sulfonamide may add kinase inhibition

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a synthetic compound featuring a unique structure that includes an azetidine ring and sulfonyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.

Structural Characteristics

The compound's structure consists of:

  • An azetidine ring , which contributes to its reactivity and biological potential.
  • A propanone core substituted with an isobutylsulfonyl group and a trimethoxyphenyl group, enhancing its pharmacological profile.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing sulfonamide groups have demonstrated the ability to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

Table 1: Antitumor Activity of Related Compounds

Compound NameMechanism of ActionTarget CellsActivity Level
Compound AInhibition of MetAP2Human Umbilical Vein Endothelial CellsPotent
Compound BApoptosis InductionVarious Cancer Cell LinesModerate to High
This compoundPotential Apoptosis InductionTBDTBD

Antimicrobial Properties

Compounds with sulfonamide moieties have been investigated for their antimicrobial properties. These compounds may inhibit bacterial growth by interfering with folate synthesis pathways. The specific activity of this compound against various microbial strains is yet to be thoroughly evaluated.

The biological activity of this compound can be attributed to:

  • Electrophilic nature of the carbonyl group allowing it to interact with nucleophiles in biological systems.
  • Nucleophilic characteristics of the azetidine nitrogen which may facilitate binding with target proteins or enzymes.

Study on Sulfonamide Derivatives

A study focused on sulfonamide derivatives showed that modifications on the azetidine ring significantly influenced biological activity. The introduction of various substituents led to enhanced potency against specific cancer cell lines. Research indicated that compounds similar in structure to this compound could potentially serve as effective therapeutic agents .

Molecular Docking Studies

Molecular docking studies are essential for predicting how this compound interacts with biological targets. Such studies have been applied successfully to other sulfonamide derivatives, showing promising results in binding affinity towards enzymes like carbonic anhydrase, which is crucial in tumor metabolism .

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